3,5-Dinitroaniline
Overview
Description
3,5-Dinitroaniline: is an organic compound belonging to the class of nitroaromatics. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and an amino group (-NH2) at the 1 position. This compound is often used as an intermediate in the synthesis of dyes and pesticides, and it is known for its weak explosive properties .
Mechanism of Action
Target of Action
The primary target of 3,5-Dinitroaniline is the tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization into microtubules . This disruption of microtubule formation leads to the obstruction of cell division and elongation . The compound’s interaction with its targets results in the inhibition of shoot and root growth in plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly of microtubules . By inhibiting tubulin polymerization, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as impaired cell division and growth . This effect is particularly pronounced in the root tips of plants .
Pharmacokinetics
It’s known that the compound’s toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . These effects can lead to alterations in physiological, metabolic, morphological, developmental, and behavioral traits in exposed organisms . In plants, the compound’s action results in inhibited growth, particularly in the shoots and roots .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by its method of application and the environmental conditions at the time of application . Furthermore, the compound’s stability and persistence in the environment can influence its long-term effects on non-target organisms . It’s also important to note that the compound is considered explosive and flammable with heat or friction , which could impact its storage and handling in various environmental conditions .
Biochemical Analysis
Biochemical Properties
3,5-Dinitroaniline is known to interact with tubulin proteins . Tubulin is a globular protein and is the building block of microtubules, which are a component of the cell’s cytoskeleton. The interaction between this compound and tubulin proteins inhibits the growth of shoots and roots in plants .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with tubulin proteins. By binding to these proteins, this compound disrupts the formation of microtubules, which are essential for cell division and structure . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin proteins, disrupting the polymerization of these proteins into microtubules . This disruption can lead to changes in cell morphology and function, including alterations in cell division and growth .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 160-162°C , indicating its stability under normal conditions
Dosage Effects in Animal Models
The toxicity of this compound varies in terrestrial and aquatic species, ranging from slight to high depending on the species-specific ability of organisms to absorb and discharge the compound
Subcellular Localization
Given its interaction with tubulin proteins, it is likely that this compound localizes to areas of the cell where tubulin is present and microtubules are formed
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline: One common method for preparing 3,5-Dinitroaniline involves the nitration of aniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the benzene ring of aniline. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions.
Industrial Production Methods: Industrially, this compound can be synthesized through a continuous and selective method using microreactor systems.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3,5-Dinitroaniline can undergo reduction reactions to form 3,5-diaminoaniline. Common reducing agents for this reaction include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like iron and hydrochloric acid.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Oxidation: Although less common, this compound can be oxidized under strong conditions to form corresponding nitro compounds with higher oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Acyl chlorides, acid anhydrides.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3,5-Diaminoaniline.
Substitution: Amides and other substituted derivatives.
Oxidation: Higher oxidation state nitro compounds.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3,5-Dinitroaniline is widely used as an intermediate in the synthesis of various dyes and pigments. Its nitro groups can be further modified to produce a range of colorants.
Biology and Medicine:
Research Tool: In biological research, this compound is used as a tool to study the effects of nitroaromatic compounds on biological systems. It helps in understanding the interactions of such compounds with cellular components.
Industry:
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
Comparison:
- Structural Differences: The position of the nitro groups in the benzene ring differentiates these compounds. For example, 2,4-Dinitroaniline has nitro groups at the 2 and 4 positions, while 3,5-Dinitroaniline has them at the 3 and 5 positions.
- Reactivity: The position of the nitro groups affects the reactivity and chemical behavior of these compounds. This compound is unique in its selective reactivity towards certain reagents and conditions.
- Applications: While all these compounds are used as intermediates in the synthesis of dyes and pesticides, this compound is particularly noted for its use in herbicides due to its effective inhibition of tubulin polymerization .
Properties
IUPAC Name |
3,5-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBZUKLDHPOCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044151 | |
Record name | 3,5-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-87-1 | |
Record name | 3,5-Dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DINITROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284 | |
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Record name | 3,5-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AHR6K1N73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dinitroaniline?
A1: The molecular formula of this compound is C6H5N3O4, and its molecular weight is 183.12 g/mol. []
Q2: How do the nitro groups in this compound influence its structure?
A2: The nitro groups in this compound are twisted relative to the aromatic ring. This twisting, with dihedral angles of 17.0° and 26.3°, impacts the molecule's overall shape and potentially its interactions. []
Q3: What type of intermolecular interactions are prominent in this compound?
A3: this compound molecules form deeply puckered nets through three N-H…O hydrogen bonds, with each net interwoven with its two neighbors. [] Additionally, quantum mechanical calculations suggest a combination of hydrogen bonding and stacking interactions involving π-orbitals contribute to its intermolecular interactions. []
Q4: What happens to 1,3,5-Trinitrobenzene during microbial degradation in the presence of gold-nickel catalysts?
A4: The degradation of 1,3,5-Trinitrobenzene with gold-nickel catalysts supported on alumina yields different products depending on the catalyst. Gold catalysts lead to this compound, while nickel catalysts produce 1,3,5-Triaminobenzene as the main product. Interestingly, a combination of both catalysts results in an intermediate product distribution. []
Q5: How does activated carbon influence the degradation of 2,4,6-Trinitrotoluene (TNT) and the formation of this compound?
A5: Adding activated carbon to TNT-contaminated soil promotes TNT oxidation, leading to the formation of 2,4,6-Trinitrobenzaldehyde (TNBAld). TNBAld can be further oxidized to 1,3,5-Trinitrobenzene and subsequently reduced to this compound. Activated carbon enhances the binding and transformation of these compounds, facilitating soil decontamination. []
Q6: Can this compound be generated during the biotransformation of TNT by microorganisms?
A6: Yes, this compound has been identified as a degradation product of TNT during biotransformation by Pseudomonas aeruginosa strain MX. This suggests the existence of various metabolic routes for TNT detoxification in this bacterial strain. [, ]
Q7: How stable are nitroaromatic compounds like this compound in water samples?
A7: Nitroaromatic compounds, including this compound, can degrade in water samples, particularly those with high microbial activity. Studies show that in surface water, compounds like Trinitrobenzene (TNB) and 2,4,6-Trinitrotoluene (TNT) can degrade rapidly, forming this compound and 4-amino-2,6-dinitrotoluene as degradation products. []
Q8: How does the toxicity of this compound compare to other nitroaromatic compounds?
A8: Toxicity assessments using various bioassays indicate that this compound exhibits lower toxicity compared to its parent compound, 1,3,5-Trinitrobenzene, and 2,4,6-Trinitrotoluene (TNT). Its toxicity is comparable to 3,5-Dinitrophenol and 4-amino-2-nitrotoluene. []
Q9: Which analytical techniques are effective for identifying and quantifying this compound in environmental samples?
A9: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is a suitable technique for analyzing this compound alongside other isomeric substituted benzenes. This method utilizes a Cyclobond I RSP (R,S-hydroxypropyl ether-β-cyclodextrin) stationary phase and gradient elution with methanol-water. []
Q10: Can this compound be detected in complex mixtures using nuclear magnetic resonance (NMR) spectroscopy?
A10: Yes, 1H NMR spectroscopy, particularly in combination with HPLC-SPE-NMR/TOF-MS, is effective in characterizing and quantifying this compound in complex environmental samples like contaminated groundwater. []
Q11: What is known about the mutagenicity of this compound?
A11: this compound exhibits significant mutagenicity in the Ames test using Salmonella typhimurium strains TA100 and TA98, showing higher mutagenic activity than 1,000 rev./mg. []
Q12: Can this compound form adducts with biological macromolecules?
A12: Studies using radiolabeled 1,3,5-Trinitrobenzene (TNB) in rats revealed that its metabolite, this compound, can form adducts with liver DNA. These adducts persist for extended periods, indicating potential long-term effects. []
Q13: What is the utility of this compound in organic synthesis?
A13: this compound serves as a key intermediate in synthesizing various compounds. For instance, it acts as a starting material for creating the energetic compound 7-Amino-6-nitrobenzodifuroxan (ANBDF). []
Q14: Can this compound be utilized in chiral separations?
A14: Yes, derivatives of this compound, particularly those incorporating (S)-valine with a urea linkage, have shown promise as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving enantiomers of α-lactams containing the trityl group. [, ]
Q15: How does this compound contribute to understanding structure-activity relationships in nonlinear optics?
A15: Studies investigating nonlinear optical (NLO) properties utilize this compound as a model compound. By comparing its experimental data with computational models like those based on the Polarizable Continuum Model, researchers can refine their understanding of how molecular structure influences macroscopic NLO susceptibilities. []
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